![molecular formula C17H17ClFN3O B6133453 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B6133453.png)
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to modulate the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been extensively studied, and its pharmacological properties are well understood. However, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has been found to have a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT1A and 5-HT2A receptors, which could lead to the development of more effective anxiolytic and antidepressant drugs. Another area of interest is the investigation of the potential use of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in the treatment of migraines. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of migraines, as it has been found to have vasodilatory effects.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-2-1-3-16(12-13)21-8-10-22(11-9-21)17(23)20-15-6-4-14(19)5-7-15/h1-7,12H,8-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFYFACVXUKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.